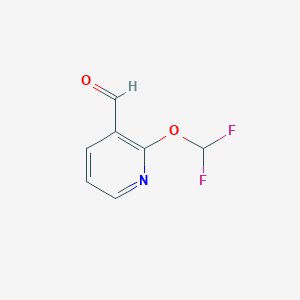

2-(Difluoromethoxy)nicotinaldehyde

Description

Contextualization of Fluorinated Heterocyclic Aldehydes in Modern Synthetic Chemistry

Fluorinated heterocyclic aldehydes represent a privileged class of compounds in synthetic chemistry, serving as versatile intermediates in the construction of complex molecular frameworks. The introduction of fluorine atoms into a heterocyclic ring system can profoundly alter the molecule's physical, chemical, and biological properties. nih.gov This is attributed to fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond. nih.gov Consequently, fluorinated heterocycles often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. nih.gov

The aldehyde functional group, in turn, provides a reactive handle for a wide array of chemical transformations. It can participate in nucleophilic additions, reductions, oxidations, and various coupling reactions, enabling the elaboration of the heterocyclic core into more complex structures. The combination of a fluorinated heterocyclic nucleus and an aldehyde group thus offers a powerful strategy for the synthesis of novel compounds with potential applications in drug discovery and materials science. chemsrc.com

Significance of the Difluoromethoxy Moiety in Organic Synthesis

The difluoromethoxy group (-OCF₂H) has emerged as a valuable substituent in the design of new chemical entities. It is often considered a lipophilic bioisostere of the hydroxyl or thiol groups, capable of participating in hydrogen bonding interactions. nih.gov The replacement of a methoxy (B1213986) group with a difluoromethoxy group can lead to improved metabolic stability by blocking O-demethylation pathways. nih.gov

The electronic properties of the difluoromethoxy group are also noteworthy. It acts as a weak electron-withdrawing group, which can influence the reactivity of the aromatic or heterocyclic ring to which it is attached. This modulation of electronic character can be strategically employed in various synthetic transformations. The synthesis of molecules containing the difluoromethoxy group has been an active area of research, with various methods being developed for its introduction into organic scaffolds.

Overview of Nicotinaldehyde Derivatives as Research Subjects

Nicotinaldehyde, or pyridine-3-carbaldehyde, and its derivatives are fundamental building blocks in organic synthesis. The pyridine (B92270) ring is a common motif in a vast number of biologically active compounds and approved drugs. nih.govrsc.org The aldehyde group at the 3-position of the pyridine ring is a versatile functional group that can be readily transformed into a variety of other functionalities.

The reactivity of the nicotinaldehyde scaffold allows for its participation in a wide range of chemical reactions, including condensations, Wittig reactions, and transition metal-catalyzed cross-coupling reactions. These transformations enable the synthesis of a diverse array of substituted pyridine derivatives with applications spanning from pharmaceuticals to agrochemicals. The development of new methods for the synthesis and functionalization of nicotinaldehyde derivatives remains an important focus of research. google.comgoogle.com

Research Landscape and Emerging Trends Pertaining to 2-(Difluoromethoxy)nicotinaldehyde

While extensive research exists on fluorinated compounds and nicotinaldehyde derivatives individually, the specific compound this compound is a relatively new entrant into the research landscape. Its commercial availability for research purposes suggests a growing interest in its potential applications. The combination of the difluoromethoxy group at the 2-position and the aldehyde at the 3-position of the pyridine ring creates a unique electronic and steric environment, opening up new avenues for synthetic exploration.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethoxy)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-7(9)12-6-5(4-11)2-1-3-10-6/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNSRUFAAFDRBAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501247567 | |

| Record name | 3-Pyridinecarboxaldehyde, 2-(difluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501247567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2222104-51-8 | |

| Record name | 3-Pyridinecarboxaldehyde, 2-(difluoromethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2222104-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxaldehyde, 2-(difluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501247567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Difluoromethoxy Nicotinaldehyde

De Novo Synthesis Approaches

De novo synthesis offers the advantage of building the target molecule from the ground up, allowing for precise placement of substituents. These methods typically involve the condensation of smaller, readily available fragments to construct the pyridine (B92270) ring.

Convergent synthesis, a strategy that involves the separate synthesis of fragments of the molecule followed by their assembly, is a powerful approach for the construction of complex substituted pyridines. researchgate.netwikipedia.org While specific de novo syntheses leading directly to 2-(difluoromethoxy)nicotinaldehyde are not extensively documented in publicly available literature, established methods for the synthesis of 2,3-disubstituted pyridines can be adapted. researchgate.netrsc.org

One general and powerful method for the synthesis of substituted pyridines is the metallation of 2-chloropyridine, which can then be reacted with various electrophiles to introduce functionality at the 3-position. rsc.org This approach takes advantage of the ortho-directing effect of the chlorine atom.

Another versatile approach involves the condensation of 1,3-dicarbonyl compounds with an amine source, such as 2-(aminomethyl)pyridine, to form substituted pyridylpyrroles in a single step. umn.edu Although not a direct route to the target aldehyde, this highlights the modularity of pyridine synthesis.

A general representation of a convergent approach could involve the reaction of a suitable three-carbon component with a fragment that provides the remaining two carbons and the nitrogen atom, along with the desired functionalities or their precursors.

The introduction of the difluoromethoxy group is a critical step and can be achieved at various stages of the synthesis.

The direct introduction of a difluoromethyl group onto a pyridine ring is a challenging but increasingly feasible transformation. Recent advances have focused on radical C-H difluoromethylation. nih.gov However, for the synthesis of a 2-alkoxy derivative, the more relevant approach involves the difluoromethylation of a 2-pyridone precursor.

A more common and often more practical approach involves the O-alkylation of a 2-hydroxypyridine (B17775) derivative with a suitable difluoromethylating agent. A key precursor for this strategy would be 3-hydroxy-2-pyridinecarboxaldehyde. nih.govalfa-chemistry.com The hydroxyl group of this precursor could then be alkylated using a difluoromethyl source.

Common difluoromethylating agents include chlorodifluoromethane (B1668795) (Freon 22), bromodifluoromethane, and various sulfonate-based reagents. The reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group, facilitating nucleophilic attack on the difluoromethyl source.

A plausible synthetic sequence could start from a readily available precursor like 2-chloro-3-cyanopyridine. This could be hydrolyzed to 2-hydroxy-3-cyanopyridine, which is then a suitable substrate for difluoromethoxylation. Subsequent hydrolysis of the nitrile and oxidation would yield the target aldehyde.

Strategic Introduction of the Difluoromethoxy Group

Functional Group Interconversion Strategies

Functional group interconversion (FGI) represents a more direct and often more efficient strategy when a suitable precursor is available. This approach involves modifying the functional groups of a molecule that already possesses the core pyridine structure with the difluoromethoxy group in the desired position.

A highly plausible and efficient route to this compound involves the oxidation of the corresponding alcohol, (2-(difluoromethoxy)pyridin-3-yl)methanol (B1460030). The commercial availability of this precursor suggests that it can be synthesized reliably, making this FGI strategy particularly attractive. A variety of mild and selective oxidizing agents are available for the conversion of primary alcohols to aldehydes without over-oxidation to carboxylic acids.

Commonly employed methods for this type of transformation include:

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, followed by a hindered base like triethylamine. wikipedia.orgorganic-chemistry.orgyoutube.combyjus.comyoutube.com It is known for its mild conditions and high yields.

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a selective and mild oxidation of primary alcohols to aldehydes at room temperature. wikipedia.orgyoutube.comchemistrysteps.comorganic-chemistry.orgalfa-chemistry.com

Manganese Dioxide (MnO₂): Activated manganese dioxide is a classic and effective reagent for the oxidation of allylic and benzylic alcohols, and it can also be effective for other primary alcohols, particularly heteroaromatic ones.

Catalytic Oxidation: Various catalytic systems, often based on transition metals like ruthenium or copper in the presence of a co-oxidant, can achieve the desired transformation under mild and environmentally friendly conditions. rsc.orgamazonaws.comacs.orgmdpi.comresearchgate.net

Below is a table summarizing these common oxidation methods.

| Oxidation Method | Reagents | Typical Solvents | Temperature (°C) | Key Features |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Dichloromethane, THF | -78 to room temp. | Mild conditions, high yields, avoids toxic metals. wikipedia.orgorganic-chemistry.orgyoutube.combyjus.com |

| Dess-Martin Oxidation | Dess-Martin Periodinane | Dichloromethane, Chloroform | Room temp. | Mild, selective, neutral conditions. wikipedia.orgyoutube.comchemistrysteps.comorganic-chemistry.orgalfa-chemistry.com |

| MnO₂ Oxidation | Activated Manganese Dioxide | Dichloromethane, Chloroform, Acetone | Room temp. to reflux | Heterogeneous, simple workup, good for activated alcohols. |

| Catalytic Oxidation | e.g., Ru/TEMPO, Cu/TEMPO | Various | Various | Often uses air or H₂O₂ as the terminal oxidant, green chemistry approach. rsc.orgamazonaws.comacs.orgmdpi.comresearchgate.net |

Hydrolysis of Protected Aldehyde Forms

The final step in a multi-step synthesis of this compound often involves the deprotection of an aldehyde surrogate, such as an acetal (B89532). This strategy is employed to shield the reactive aldehyde group from reaction conditions that might otherwise alter it during the introduction of the difluoromethoxy moiety or other ring modifications.

The hydrolysis of an acetal to regenerate the aldehyde is typically achieved under acidic conditions. The general mechanism involves the protonation of one of the acetal oxygen atoms, followed by the departure of an alcohol molecule to form an oxonium ion. Subsequent attack by water and loss of a second alcohol molecule yields the desired aldehyde. The use of excess water drives the equilibrium towards the hydrolyzed product.

While a specific literature procedure for the hydrolysis of a protected form of this compound is not detailed, the fundamental principles of acetal hydrolysis are well-established in organic chemistry. A plausible synthetic sequence would involve the protection of the aldehyde group of a suitable nicotinaldehyde precursor, followed by the introduction of the difluoromethoxy group and subsequent acidic workup to unveil the target aldehyde.

Transformation of Other Nicotinaldehyde Substituents

An alternative approach to this compound involves the conversion of a different functional group at the 2-position of the nicotinaldehyde ring into the desired difluoromethoxy group. A common precursor for such transformations is 2-hydroxynicotinaldehyde (B1277654). This compound exists in a tautomeric equilibrium with its pyridone form, 2-oxo-1,2-dihydropyridine-3-carbaldehyde. The hydroxyl group of the former or the pyridone oxygen of the latter can be a target for difluoromethylation.

Another potential precursor is 2-chloronicotinaldehyde (B135284). The chloro substituent can be displaced by a difluoromethoxy group under appropriate nucleophilic substitution conditions. However, the direct difluoromethoxylation of halo-aromatic compounds can be challenging.

A further strategy involves the synthesis of (2-(difluoromethoxy)pyridin-3-yl)methanol and its subsequent oxidation to the aldehyde. This method circumvents the potential complications of working with the aldehyde group directly during the fluorination step. The oxidation of the primary alcohol to the aldehyde can be achieved using a variety of standard oxidizing agents.

Catalytic Methods in this compound Synthesis

Catalytic methods offer efficient and often milder conditions for the synthesis of fluorinated compounds. Both palladium and other transition metals have been employed in the formation of C-O bonds and the introduction of fluorinated moieties.

Palladium-Catalyzed Transformations Utilizing Fluorinated Precursors

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of C-O bonds. In the context of synthesizing this compound, a plausible route would involve the palladium-catalyzed coupling of a 2-halonicotinaldehyde (e.g., 2-chloronicotinaldehyde) with a source of the difluoromethoxy group. While specific examples for this exact transformation are not prominent in the literature, the general methodology of palladium-catalyzed etherification reactions is well-documented.

More broadly, palladium catalysis is instrumental in the synthesis of various fluorinated heterocycles. For instance, palladium-catalyzed C-H functionalization has been used to introduce other fluorinated groups into pyridine rings. d-nb.info Although not a direct synthesis of the target compound, these methods highlight the potential of palladium catalysis in this area.

Other Transition Metal-Catalyzed Routes

Copper-catalyzed reactions have also emerged as a viable alternative for the formation of C-O bonds and the introduction of fluorinated groups. Copper catalysts can mediate the coupling of aryl halides with alcohols or fluorinated alkoxides. A potential application for the synthesis of this compound would be the copper-catalyzed reaction of 2-chloronicotinaldehyde with a difluoromethoxide source.

Furthermore, copper-catalyzed methods have been developed for the direct C(sp)-H difluoromethylation of terminal alkynes, showcasing the utility of copper in activating C-H bonds for fluorination. nsf.gov

Analogous Synthetic Routes and Their Adaptability

Insights from Related Difluoromethoxy-Substituted Pyridines

The synthesis of structurally related difluoromethoxy-substituted pyridines provides valuable insights into potential routes for this compound. A particularly relevant study details the O- and N-difluoromethylation of various 2-pyridones using chlorodifluoromethane (Freon-22). researchgate.netnuph.edu.ua Given that 2-hydroxynicotinaldehyde exists in equilibrium with its 2-pyridone tautomer, this method is highly adaptable.

The study investigated the influence of substituents on the pyridine ring on the ratio of O- to N-difluoromethylation. The reaction conditions and outcomes for several substituted 2-pyridones are summarized in the table below.

| Entry | R¹ | R² | R³ | Total Yield (%) [Method A] | Ratio (O:N) [Method A] | Total Yield (%) [Method B] | Ratio (O:N) [Method B] |

| 1a | H | H | H | 72 | 10:1 | 42 | 4:1 |

| 1b | Br | H | H | 78 | 1:1 | 74 | 1:2 |

| 1c | F | Br | H | 69 | 2:1 | 64 | 5:4 |

| 1d | Cl | Br | H | 82 | 5:4 | 71 | 2:3 |

| 1e | CH₃ | Br | H | 89 | >99:1 | 76 | 4:1 |

| 1f | H | Br | CH₃ | 75 | >99:1 | 72 | 3:1 |

| 1g | H | Br | H | 85 | 3:1 | 73 | 3:2 |

| 1h | H | I | H | 78 | 8:5 | 74 | 1:1 |

| 1i | H | H | F | 78 | >99:1 | 67 | >99:1 |

| 1j | H | H | Cl | 80 | >99:1 | 72 | >99:1 |

Method A: Dioxane/K₂CO₃, 70-80 °C. Method B: DMF/K₂CO₃, 120-130 °C. researchgate.net

Although a 3-formyl substituent is not explicitly included in the study, the data suggests that electron-withdrawing groups on the pyridine ring can influence the regioselectivity of the difluoromethylation. The adaptability of this method to 2-oxo-1,2-dihydropyridine-3-carbaldehyde presents a promising and direct route to this compound. The aldehyde functionality would likely need to be protected during this reaction.

Synthetic Strategies for Other Halogenated Nicotinaldehydes

The preparation of halogenated nicotinaldehydes, such as the chloro- and fluoro-analogs, provides a foundational understanding of the synthetic transformations applicable to the synthesis of this compound. These syntheses typically involve the introduction of the halogen atom at an early stage, followed by the formation or unmasking of the aldehyde functionality.

A common route to 2-chloronicotinaldehyde begins with 2-chloronicotinic acid. This precursor undergoes a two-step process involving reduction of the carboxylic acid to an alcohol, followed by oxidation to the desired aldehyde. patsnap.comgoogle.com

Step 1: Reduction of 2-Chloronicotinic Acid

The reduction of 2-chloronicotinic acid to 2-chloronicotinyl alcohol can be achieved using a reducing agent such as sodium borohydride (B1222165) in the presence of boron trifluoride etherate. google.com The reaction is typically carried out in an ethereal solvent like tetrahydrofuran (B95107) (THF) at reduced temperatures.

Step 2: Oxidation of 2-Chloronicotinyl Alcohol

The subsequent oxidation of 2-chloronicotinyl alcohol to 2-chloronicotinaldehyde is commonly accomplished using an oxidizing agent like manganese dioxide (MnO2) in a chlorinated solvent such as dichloromethane. patsnap.comgoogle.com This reaction is generally performed under reflux conditions.

An alternative approach involves the direct deformylative halogenation of aldehydes to yield alkyl halides, a method that highlights the versatility of radical-based transformations in accessing halogenated compounds. nih.govnih.govorganic-chemistry.org While not directly applied to nicotinaldehyde synthesis in the provided literature, this method underscores the ongoing development of novel halogenation techniques.

The synthesis of 2-fluoroisonicotinic acid hydrazide has been reported via a nucleophilic displacement reaction on an ethyl-2-(trimethylammonium)-isonicotinate precursor, showcasing a method for introducing fluorine into the pyridine ring. nih.gov Although this example pertains to the 4-position, similar strategies could potentially be adapted for the synthesis of 2-fluoronicotinaldehyde.

The table below summarizes the key intermediates and reagents in the synthesis of 2-chloronicotinaldehyde.

| Precursor | Reagent(s) | Intermediate/Product | Reference |

| 2-Chloronicotinic acid | Sodium borohydride, Boron trifluoride etherate | 2-Chloronicotinyl alcohol | google.com |

| 2-Chloronicotinyl alcohol | Manganese dioxide | 2-Chloronicotinaldehyde | patsnap.comgoogle.com |

A more recent development in the synthesis of halogenated aromatic compounds is the use of photoredox catalysis for direct C-H functionalization. For instance, a photocatalytic radical difluoromethoxylation of arenes and heteroarenes has been reported. nih.govnih.gov This method allows for the direct introduction of the OCF2H group into a C-H bond of a pyridine ring, which could be a key step in a convergent synthesis of this compound. This reaction proceeds at room temperature and tolerates a wide variety of functional groups. nih.gov

Reactivity and Reaction Mechanisms of 2 Difluoromethoxy Nicotinaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group in 2-(difluoromethoxy)nicotinaldehyde is a primary site for a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of both the pyridine (B92270) ring and the adjacent difluoromethoxy group, which enhances the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Addition Reactions

The polarized carbon-oxygen double bond of the aldehyde makes the carbonyl carbon an excellent electrophile, susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.comck12.org This fundamental reaction involves the addition of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon's hybridization changes from sp² to sp³. libretexts.orgmasterorganicchemistry.com

The rate of nucleophilic addition is significantly influenced by the electronic environment. The presence of electron-withdrawing groups, such as the difluoromethoxy group and the pyridine nitrogen in this compound, increases the partial positive charge on the carbonyl carbon, thereby making it more reactive towards nucleophiles. libretexts.orgmasterorganicchemistry.com

Common nucleophilic addition reactions for aldehydes include the addition of organometallic reagents (like Grignard or organolithium reagents) to form secondary alcohols, and the addition of cyanide ions to form cyanohydrins. ck12.orglibretexts.org While specific examples for this compound are not extensively detailed in readily available literature, its enhanced electrophilicity suggests it would readily undergo such transformations.

Condensation Reactions with Amines and Other Nucleophiles

Aldehydes readily undergo condensation reactions with primary amines to form imines, also known as Schiff bases. researchgate.net This reaction is a cornerstone of organic synthesis and is characterized by the formation of a carbon-nitrogen double bond. The reaction typically proceeds via nucleophilic addition of the amine to the aldehyde, followed by the elimination of a water molecule. researchgate.netrsc.org

The general mechanism involves the initial attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates, often under acidic or basic catalysis, to yield the final imine product. The efficiency of these reactions can be high, and in some cases, can be carried out in environmentally benign media such as water. rsc.org

Beyond primary amines, this compound is expected to react with other nucleophiles in a similar condensation fashion. For instance, reactions with secondary amines can lead to the formation of enamines, and reactions with hydroxylamine (B1172632) yield oximes. These reactions expand the synthetic utility of this aldehyde, providing pathways to a diverse range of nitrogen-containing heterocyclic compounds.

Oxidation and Reduction Transformations

The aldehyde functional group is readily susceptible to both oxidation and reduction, providing synthetic routes to corresponding carboxylic acids and alcohols, respectively. youtube.comyoutube.com

Oxidation: Aldehydes can be easily oxidized to carboxylic acids using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and silver oxide (Ag₂O). The oxidation involves the conversion of the C-H bond of the aldehyde group into a C-O bond. Given the presence of the electron-withdrawing difluoromethoxy group, the oxidation of this compound to 2-(difluoromethoxy)nicotinic acid is an anticipated and synthetically useful transformation.

Reduction: Conversely, the aldehyde group can be reduced to a primary alcohol. This is typically achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. The reduction of this compound would yield [2-(difluoromethoxy)pyridin-3-yl]methanol.

| Transformation | Reagent Example | Product Functional Group |

| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid |

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol |

Silylcyanation Reactions

Silylcyanation is a specific type of nucleophilic addition reaction where trimethylsilyl (B98337) cyanide (TMSCN) adds across the carbonyl double bond of an aldehyde. This reaction is a valuable method for the synthesis of cyanohydrins, which are versatile synthetic intermediates. nih.gov The reaction with an aldehyde like this compound would involve the attack of the cyanide ion (facilitated by TMSCN) on the carbonyl carbon, with the trimethylsilyl group being captured by the carbonyl oxygen. The resulting O-silylated cyanohydrin can then be hydrolyzed to the corresponding cyanohydrin.

Transformations Involving the Difluoromethoxy Group

The difluoromethoxy (-OCHF₂) group is a key feature of this compound, significantly influencing its chemical properties.

Stability and Reactivity Considerations of the -OCHF₂ Moiety

The difluoromethoxy group is generally considered to be a metabolically stable isostere for a methoxy (B1213986) group. nih.gov Its stability stems from the strong carbon-fluorine bonds. rsc.org Compared to the trifluoromethoxy group (-OCF₃), the difluoromethoxy group is described as having similar stability but with slightly lower lipophilicity. nih.gov

The presence of the acidic proton in the -OCHF₂ group can allow for specific interactions, such as hydrogen bonding, which can be significant in biological contexts. nih.gov While the difluoromethoxy group is relatively inert under many conditions, its stability can be influenced by the reaction environment. rsc.orgresearchgate.net For instance, strong acidic or basic conditions could potentially lead to its cleavage, although it is generally more stable than a simple ether linkage. The difluoromethoxy group on an aromatic ring is generally stable, but its reactivity can be modulated by the electronic nature of the ring and the other substituents present. rsc.orgresearchgate.net Recent research has also explored the deprotonation of the Ar-CF₂H group to form a nucleophilic Ar-CF₂⁻ synthon, opening up new avenues for the functionalization of this moiety. acs.org

Defluorination and Fluorine Exchange Processes

The difluoromethoxy (-OCF₂H) group, while generally stable, can undergo defluorination under specific conditions. The C-F bond is strong; however, the presence of two fluorine atoms and a hydrogen atom on the same carbon atom imparts unique reactivity.

One potential pathway for defluorination involves the formation of a difluorocarbene (:CF₂). This highly reactive intermediate can be generated from various precursors under basic conditions. cas.cn For the difluoromethoxy group, abstraction of the acidic proton by a strong base could initiate a process leading to the elimination of fluoride (B91410) and the formation of a carbene, although the acidity of the ArOCF₂H proton is generally low. acs.org The resulting difluorocarbene is a singlet carbene and can undergo various reactions, including hydrolysis. nih.gov

Another aspect of the difluoromethoxy group's reactivity is the potential for α-fluoride elimination from a deprotonated intermediate. If the difluoromethyl group is deprotonated, the resulting anion (ArOCF₂⁻) can be unstable and eliminate a fluoride ion. acs.org This process represents a significant pathway for the decomposition of such species.

Fluorine exchange processes for the difluoromethoxy group are not widely reported and are generally considered challenging due to the strength of the C-F bond. Such exchanges would likely require harsh conditions or specific catalytic systems capable of activating the C-F bond.

Role of the Difluoromethoxy Group in Regioselectivity

The difluoromethoxy group exerts a significant influence on the regioselectivity of reactions involving the pyridine ring. As a strongly electron-withdrawing group, it deactivates the aromatic system towards electrophilic attack and activates it towards nucleophilic attack. Its influence on regioselectivity is a combination of inductive and resonance effects.

In electrophilic aromatic substitution , the -OCF₂H group is a deactivating, meta-directing group on a benzene (B151609) ring. However, in the context of a pyridine ring, the situation is more complex. The pyridine nitrogen is itself a strong deactivating group for electrophilic substitution, directing incoming electrophiles primarily to the 3- and 5-positions. The 2-(difluoromethoxy) group would further deactivate the ring, and its directing effect would compete with that of the ring nitrogen.

In nucleophilic aromatic substitution (SNAr) , the electron-withdrawing nature of the difluoromethoxy group at the 2-position enhances the electrophilicity of the pyridine ring, particularly at the 4- and 6-positions, making them more susceptible to nucleophilic attack.

In radical reactions , the regioselectivity is less predictable and depends on the nature of the radical and the reaction conditions. However, methods for the direct C-H difluoromethylation of pyridines have been developed, demonstrating that regioselectivity can be controlled to achieve substitution at either the meta or para positions relative to the nitrogen. nih.gov

Reactivity of the Pyridine Ring

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is expected to be challenging. The pyridine nitrogen is inherently electron-withdrawing, making the ring less nucleophilic than benzene. youtube.com This deactivation is further intensified by the presence of two additional electron-withdrawing groups: the 2-(difluoromethoxy) group and the 3-aldehyde group.

Should an EAS reaction occur under forcing conditions, the substitution pattern would be determined by the combined directing effects of these groups. The pyridine nitrogen directs electrophiles to the 3- and 5-positions. youtube.com The 2-(difluoromethoxy) group, being ortho,para-directing in principle but deactivating, and the 3-aldehyde group, being a meta-director, would primarily direct an incoming electrophile to the 5-position, which is meta to the aldehyde and para to the difluoromethoxy group, and also a favored position for substitution on the pyridine ring itself.

Studies on the nitration of pyridine derivatives have shown that these reactions require harsh conditions and often result in low yields. youtube.comrsc.org For 2-methoxypyridine, electrophilic substitution is directed to the 5-position. chegg.com Given the stronger electron-withdrawing nature of the difluoromethoxy group compared to a methoxy group, the deactivation would be even more pronounced.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Influence of Pyridine Nitrogen | Influence of 2-OCF₂H Group | Influence of 3-CHO Group | Overall Predicted Reactivity |

| 4 | Deactivated | Deactivated | Deactivated | Highly Unlikely |

| 5 | Activated | Activated (para) | Activated (meta) | Most Likely Site |

| 6 | Deactivated | Deactivated | Deactivated | Unlikely |

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine ring is generally activated towards nucleophilic aromatic substitution, especially at the 2- and 4-positions, as the electronegative nitrogen can stabilize the negative charge in the Meisenheimer intermediate. quora.com In this compound, the presence of the strongly electron-withdrawing difluoromethoxy group at the 2-position and the aldehyde at the 3-position would significantly influence its reactivity in SNAr reactions.

If a suitable leaving group were present on the ring (e.g., at the 6-position), the molecule would be highly activated for SNAr at that position. The electron-withdrawing effects of the -OCF₂H and -CHO groups would further enhance the electrophilicity of the carbon bearing the leaving group.

Direct nucleophilic attack on the C-2 carbon bearing the difluoromethoxy group, leading to its displacement, is also a possibility, though it would depend on the nature of the nucleophile and the reaction conditions. Nucleophilic substitution of alkoxy groups on pyridine rings is known to occur.

Metal-Catalyzed Cross-Coupling Reactions on the Pyridine Scaffold

The pyridine scaffold of this compound offers several sites for metal-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-heteroatom bond formation.

Cross-coupling at C-H bonds: Direct C-H activation and subsequent cross-coupling are increasingly important synthetic strategies. For the pyridine ring in this compound, the C-H bonds at the 4-, 5-, and 6-positions are potential sites for such reactions. The regioselectivity would be influenced by the directing effects of the existing substituents and the choice of catalyst and reaction conditions. Rhodium(III)-catalyzed imidoyl C-H activation has been used in three-component couplings of 2-aminopyridines, aldehydes, and diazo esters to form fused heterocyclic systems. nih.gov

Cross-coupling involving the aldehyde group: The aldehyde functionality can be transformed into a coupling handle. For example, it could be converted to a halide or a triflate, which are common substrates for a variety of cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings.

Cross-coupling involving the difluoromethoxy group: While less common, methods for the cross-coupling of fluorinated groups are emerging. However, these typically require specific catalytic systems.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner 1 | Coupling Partner 2 | Catalyst System (Example) | Potential Product |

| Suzuki Coupling | 2-(Difluoromethoxy)nicotinoyl Halide | Arylboronic acid | Pd(PPh₃)₄ | 2-(Difluoromethoxy)-3-(aroyl)pyridine |

| C-H Arylation | This compound | Aryl Halide | Pd(OAc)₂ | Arylated this compound |

| Reductive Amination/Coupling | This compound and an amine | - | - | Substituted aminomethylpyridine derivative |

Mechanistic Studies on Reactions Involving this compound

While specific mechanistic studies on this compound are not extensively documented, the reaction mechanisms can be inferred from studies on analogous compounds and general principles of organic reactivity.

Reactions at the Aldehyde Group: The aldehyde group is expected to undergo typical reactions of aromatic aldehydes. For instance, in a reductive amination , the reaction would proceed through the initial formation of an imine or enamine intermediate, followed by reduction. libretexts.org The coordination of the pyridine nitrogen to a metal catalyst can activate the aldehyde towards nucleophilic attack. researchgate.net

Diels-Alder Type Reactions: In inverse electron demand Diels-Alder (IEDDA) reactions, electron-deficient heterodienes react with electron-rich dienophiles. While this compound itself is not a typical diene for IEDDA, related systems involving triazines reacting with aldehydes have been studied, proceeding through a cascade of stepwise IEDDA and retro-Diels-Alder reactions. pku.edu.cn

Nucleophilic Substitution Mechanisms: As discussed in section 3.3.2, SNAr reactions on the pyridine ring would proceed via a Meisenheimer-type intermediate. The stability of this intermediate, which is enhanced by the presence of electron-withdrawing groups, is key to the facility of the reaction. The rate-determining step is typically the formation of this anionic adduct. quora.com

Mechanisms of Metal-Catalyzed Couplings: For a hypothetical Suzuki coupling, the mechanism would involve the standard catalytic cycle of oxidative addition of a palladium(0) species to the pyridine halide, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst.

Computational Chemistry Insights into Reaction Pathways (e.g., DFT Studies)

In the absence of specific studies on this compound, we can surmise the approach that researchers would take. Density Functional Theory (DFT) is a powerful computational tool used to predict the electronic structure and reactivity of molecules. For a hypothetical study on this compound, DFT calculations could be employed to:

Model Reaction Intermediates and Transition States: By calculating the energies of potential intermediates and transition states for various reactions (e.g., nucleophilic addition to the aldehyde, oxidation, reduction), researchers could map out the most likely reaction pathways.

Predict Reaction Energetics: The calculations would provide thermodynamic and kinetic data, such as reaction enthalpies and activation energies, offering insights into the feasibility and rate of different transformations.

Analyze Electronic Effects: DFT can be used to understand how the electron-withdrawing difluoromethoxy group influences the electron density of the pyridine ring and the reactivity of the aldehyde functional group.

A hypothetical data table that could be generated from such a study is presented below.

Table 1: Hypothetical DFT-Calculated Activation Energies for Nucleophilic Addition to this compound

| Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Hydride (H⁻) | Tetrahydrofuran (B95107) | Data not available |

| Methyl Grignard (CH₃MgBr) | Diethyl ether | Data not available |

| Cyanide (CN⁻) | Water | Data not available |

Experimental Mechanistic Investigations (e.g., Kinetic Isotope Effects, Intermediate Isolation)

To experimentally probe the reaction mechanisms of this compound, several techniques could be utilized:

Kinetic Isotope Effect (KIE) Studies: By replacing a specific atom with its heavier isotope (e.g., hydrogen with deuterium (B1214612) at the aldehyde position), scientists can measure the effect on the reaction rate. A significant KIE would suggest that the C-H bond is broken in the rate-determining step of the reaction. researchgate.netresearchgate.netusd.eduresearchgate.netrsc.org

Intermediate Isolation and Characterization: In some cases, it may be possible to isolate and characterize reaction intermediates, providing direct evidence for a proposed reaction pathway. researchgate.net This can be achieved through techniques like low-temperature spectroscopy or by using trapping agents.

An example of a data table from a hypothetical KIE study is shown below.

Table 2: Hypothetical Kinetic Isotope Effect Data for the Oxidation of this compound

| Reaction | kH/kD | Interpretation |

|---|---|---|

| Oxidation with KMnO₄ | Data not available | Data not available |

| Cannizzaro Reaction | Data not available | Data not available |

Influence of Fluorine on Reaction Kinetics and Regioselectivity

The presence of the difluoromethoxy group (-OCF₂H) is expected to significantly influence the reactivity of the nicotinaldehyde scaffold. General principles of fluorine chemistry suggest the following:

Electronic Effects: The highly electronegative fluorine atoms make the difluoromethoxy group strongly electron-withdrawing. This would increase the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack. It would also decrease the basicity of the pyridine nitrogen.

Steric Effects: The difluoromethoxy group may exert steric hindrance, potentially influencing the regioselectivity of reactions on the pyridine ring.

Influence on Reaction Rates: The strong electron-withdrawing nature of the substituent would likely accelerate reactions involving nucleophilic attack on the aldehyde. researchgate.netrsc.orgrsc.org

A comparative study with non-fluorinated analogues would be necessary to quantify these effects.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Derivatization and Advanced Structural Modification of 2 Difluoromethoxy Nicotinaldehyde

Synthesis of Substituted Derivatives of 2-(Difluoromethoxy)nicotinaldehyde

The functionalization of the this compound scaffold can be achieved through various synthetic strategies, targeting either the pyridine (B92270) ring or the aldehyde group. These modifications are crucial for tuning the molecule's properties and for creating diverse libraries of compounds for further investigation.

The introduction of a halogen atom onto the pyridine ring significantly enhances the synthetic utility of the scaffold, providing a key anchor point for cross-coupling reactions. The synthesis of 5-bromo-2-(difluoromethoxy)nicotinaldehyde (B1384647) (Table 1) has been reported, indicating that electrophilic bromination of the parent molecule is a feasible transformation chemscene.comchemsrc.com. While specific reaction conditions for this exact transformation are not widely detailed in publicly available literature, analogous bromination reactions on similar pyridine derivatives often employ reagents like N-bromosuccinimide (NBS) in a suitable solvent. The electron-donating nature of the difluoromethoxy group and the directing effect of the pyridine nitrogen would likely favor substitution at the 5-position.

Table 1: Halogenated Derivative of this compound

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| 5-bromo-2-(difluoromethoxy)nicotinaldehyde | 2231674-75-0 | C₇H₄BrF₂NO₂ | 252.01 |

With the halogenated derivative in hand, the introduction of a wide variety of substituents becomes accessible through well-established cross-coupling methodologies. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly powerful for this purpose. The reaction of 5-bromo-2-(difluoromethoxy)nicotinaldehyde with various boronic acids or their esters would allow for the synthesis of a diverse array of 5-substituted derivatives. These reactions are known for their high functional group tolerance and generally proceed under mild conditions wikipedia.org.

For instance, coupling with arylboronic acids would yield 5-aryl-2-(difluoromethoxy)nicotinaldehydes. Similarly, the use of alkyl- or heteroarylboronic acids would provide access to the corresponding 5-alkyl and 5-heteroaryl derivatives. The general conditions for such a Suzuki-Miyaura coupling are outlined in Table 2.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example | Role |

| Substrate | 5-bromo-2-(difluoromethoxy)nicotinaldehyde | Electrophilic partner |

| Coupling Partner | Arylboronic acid | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Facilitates C-C bond formation |

| Base | K₂CO₃ or Cs₂CO₃ | Activates the boronic acid |

| Solvent | Dioxane/Water or THF | Reaction medium |

Formation of Condensed Heterocyclic Systems

The aldehyde functionality and the pyridine ring of this compound serve as excellent precursors for the construction of fused heterocyclic systems. These reactions significantly increase the structural complexity and can lead to novel scaffolds with interesting biological activities.

The aldehyde group is a versatile handle for various condensation reactions. For example, the Knoevenagel condensation involves the reaction of an aldehyde with an active methylene (B1212753) compound, catalyzed by a weak base wikipedia.orgorganic-chemistry.orgthermofisher.com. Reacting this compound with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) would lead to the formation of an α,β-unsaturated system, a key intermediate for further cyclization reactions.

Another powerful tool is the Wittig reaction, which converts aldehydes into alkenes using a phosphonium (B103445) ylide wikipedia.orgorganic-chemistry.orglibretexts.orgtcichemicals.com. This allows for the introduction of a variety of substituted vinyl groups at the 3-position of the pyridine ring.

Furthermore, reductive amination of the aldehyde group can be employed to introduce amino functionalities, which can then participate in intramolecular cyclization reactions nih.govrsc.org.

A particularly important class of fused heterocycles accessible from this compound are the pyrazolopyridines. The synthesis of pyrazolo[3,4-b]pyridines often involves the cyclization of a substituted pyridine with a hydrazine (B178648) derivative nih.govresearchgate.netnih.govmdpi.com. For instance, conversion of the aldehyde to a suitable derivative, followed by reaction with hydrazine or a substituted hydrazine, could lead to the formation of a pyrazolo[3,4-b]pyridine fused to the difluoromethoxy-substituted ring. The general approach often involves a condensation reaction followed by an intramolecular cyclization.

Diversification Strategies for Structural Scaffolds

The derivatization strategies discussed above open up a multitude of avenues for creating a diverse library of compounds based on the this compound scaffold. A combinatorial approach, integrating halogenation, cross-coupling, and cyclization reactions, can be envisioned.

For example, a library of 5-aryl-2-(difluoromethoxy)nicotinaldehydes could be synthesized via Suzuki coupling. Each of these derivatives could then be subjected to various cyclization reactions. Knoevenagel condensation with different active methylene compounds would yield a range of fused systems with varying substituents. Similarly, reaction with different hydrazines in a pyrazolopyridine synthesis would introduce further diversity. This systematic approach allows for the exploration of a vast chemical space, which is essential for the discovery of new molecules with desired properties.

Applications of 2 Difluoromethoxy Nicotinaldehyde in Complex Molecule Synthesis

As a Versatile Building Block in Medicinal Chemistry Researchbldpharm.com

In the field of medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely used approach to enhance their metabolic stability, binding affinity, and other pharmacokinetic properties. nih.gov 2-(Difluoromethoxy)nicotinaldehyde serves as a key starting material for the synthesis of various fluorinated organic compounds and bioactive heterocyclic scaffolds. bldpharm.comnih.gov

Precursor for Bioactive Heterocyclic Scaffolds (e.g., Pyridine (B92270) and Quinoline (B57606) Derivatives)bldpharm.comresearchgate.net

The pyridine ring is a fundamental structural motif found in a vast number of pharmaceuticals. rsc.org this compound provides a direct route to difluoromethoxylated pyridine derivatives. These derivatives are of great interest as they can exhibit a range of biological activities, including potential applications in the treatment of tumors, parasitic diseases, and infections caused by viruses, bacteria, and fungi. scispace.com

Similarly, the aldehyde functional group of this compound can be readily transformed, allowing for its use in the construction of more complex heterocyclic systems like quinolines. nih.gov Quinolines and their derivatives are known to possess a broad spectrum of pharmacological properties, including antimalarial, antibacterial, anticancer, anti-inflammatory, and antioxidant activities. nih.gov The synthesis of quinoline derivatives often involves condensation and cyclization reactions where an aldehyde is a key reactant. rsc.org

Table 1: Examples of Bioactive Heterocyclic Scaffolds

| Heterocyclic Scaffold | Potential Biological Activities |

|---|---|

| Pyridine Derivatives | Anticancer, Antiviral, Antibacterial, Antifungal rsc.orgscispace.com |

Integration into Fluorinated Analogues of Organic Compoundsresearcher.life

The difluoromethoxy group (OCF2H) is a lipophilic hydrogen bond donor with unique electronic properties that can significantly alter the physicochemical characteristics of a parent molecule. nih.gov The incorporation of this group can lead to improved metabolic stability and enhanced binding interactions with biological targets. nih.gov this compound serves as a valuable reagent for introducing the difluoromethoxy moiety into various organic molecules, leading to the creation of novel fluorinated analogues with potentially improved therapeutic profiles. nih.govnih.gov The synthesis of these analogues often leverages the reactivity of the aldehyde group for further chemical modifications and coupling reactions.

Role in Agrochemical Research

While direct research on the application of this compound in agrochemicals is not extensively documented in the provided search results, the structural motifs present in the molecule are relevant to this field. Heterocyclic compounds, including pyridine and quinoline derivatives, are integral to the development of many pesticides and herbicides. nih.govnih.gov The introduction of fluorine can enhance the efficacy and selectivity of these agrochemicals. Therefore, it is plausible that this compound could serve as a precursor for the synthesis of novel agrochemical candidates with improved properties.

Development of Advanced Reagents and Catalysts

Beyond its direct use as a building block, this compound and its derivatives play a role in the development of new synthetic methodologies.

Utilization in Fluoro-Carbonylation Reactionsresearchgate.net

A derivative of this compound, specifically 2-(difluoromethoxy)-5-nitropyridine, has been successfully employed as a stable and efficient reagent in palladium-catalyzed fluoro-carbonylation reactions. researcher.liferesearchgate.net This process allows for the direct conversion of aryl, vinyl, and heteroaryl iodides into the corresponding acyl fluorides, which are versatile synthetic intermediates. researcher.liferesearchgate.net This method offers a safer alternative to using toxic and gaseous formyl fluoride (B91410). researcher.life The reaction demonstrates high yields and tolerates a wide range of functional groups. researcher.liferesearchgate.net

Table 2: Fluoro-Carbonylation Reaction Summary

| Reactant | Reagent | Catalyst System | Product | Key Advantage |

|---|

Precursor to Novel Fluorinating Agentsresearcher.life

The development of new, selective, and easy-to-handle fluorinating agents is a significant area of research in organic chemistry. beilstein-journals.orgbeilstein-journals.org While the direct conversion of this compound into a novel fluorinating agent is not explicitly detailed, its structure contains the essential difluoromethoxy group. The chemistry of N-F compounds, often derived from pyridine scaffolds, is central to the design of electrophilic fluorinating agents. beilstein-journals.orgbeilstein-journals.org The synthesis of such reagents often involves the fluorination of a nitrogen-containing heterocycle. Given the presence of the pyridine nitrogen in this compound, it represents a potential starting point for the synthesis of new N-F type fluorinating agents.

Enabling Synthesis of Polyfunctionalized Compounds

The presence of both the 2-(difluoromethoxy) group and the aldehyde function on the pyridine scaffold makes this compound a powerful tool for synthetic chemists. This arrangement allows for the sequential or simultaneous introduction of various functional groups, leading to the efficient assembly of highly substituted and structurally diverse compounds. The aldehyde can readily participate in a range of classical and modern organic reactions to build molecular complexity.

Detailed research has demonstrated the utility of this aldehyde in creating polyfunctionalized systems. For instance, the aldehyde group serves as an electrophilic site for carbon-carbon bond-forming reactions, which are fundamental to extending the molecular framework. These reactions, coupled with the inherent reactivity of the pyridine ring, open avenues to a wide array of derivatives with potential applications in various fields of chemical research.

One of the primary applications of this compound in this domain is its use in condensation reactions. The Knoevenagel condensation, a classic method for forming new carbon-carbon double bonds, is a prime example. wikipedia.orgrsc.org In this reaction, the aldehyde reacts with an active methylene (B1212753) compound, typically in the presence of a basic catalyst, to yield an α,β-unsaturated product. wikipedia.org This product is itself a polyfunctionalized molecule, containing the original difluoromethoxy-substituted pyridine ring, a newly formed alkene, and the functional groups from the active methylene component.

The versatility of the Knoevenagel condensation with this compound is showcased by the variety of active methylene compounds that can be employed. This allows for the introduction of ester, cyano, nitro, and other electron-withdrawing groups, thereby generating a library of compounds with diverse electronic and steric properties.

Another significant carbon-carbon bond-forming reaction involving aldehydes is the Wittig reaction. wikipedia.orgmasterorganicchemistry.com This powerful olefination method utilizes a phosphonium (B103445) ylide to convert the aldehyde into an alkene. wikipedia.orgmasterorganicchemistry.com The reaction is highly reliable and tolerates a wide range of functional groups, making it suitable for the late-stage functionalization of complex molecules. nih.gov By choosing the appropriate Wittig reagent, chemists can introduce a variety of substituents via the newly formed double bond, further expanding the structural diversity of the resulting polyfunctionalized pyridines.

The table below summarizes representative transformations of this compound that lead to polyfunctionalized compounds. These examples highlight the aldehyde's role as a key intermediate in generating molecular complexity.

Table 1: Synthesis of Polyfunctionalized Compounds from this compound

| Reactant(s) | Reaction Type | Product Functional Groups | Potential for Further Functionalization |

|---|---|---|---|

| Active Methylene Compound (e.g., Malononitrile (B47326), Ethyl Cyanoacetate) | Knoevenagel Condensation wikipedia.orgorganic-chemistry.org | Alkene, Cyano, Ester | The alkene can undergo various additions; the cyano and ester groups can be hydrolyzed or reduced. |

| Phosphonium Ylide | Wittig Reaction wikipedia.orgmasterorganicchemistry.com | Alkene | The alkene is a versatile handle for numerous transformations, including hydrogenation, epoxidation, and dihydroxylation. |

| Acrylonitrile | Conjugate Addition orgsyn.org | Nitrile, Ketone | The nitrile can be converted to an amine or carboxylic acid; the ketone can undergo further reactions at the carbonyl group. |

The products of these initial transformations are themselves valuable intermediates for further synthetic elaboration. The newly introduced functional groups, such as alkenes, nitriles, and esters, serve as handles for subsequent reactions, allowing for the construction of even more complex and highly decorated molecular architectures. This iterative approach, starting from the readily available this compound, provides an efficient pathway to novel polyfunctionalized pyridine derivatives that are of significant interest in the development of new pharmaceuticals and functional materials.

Advanced Research Considerations for 2 Difluoromethoxy Nicotinaldehyde

Stereoselective Synthesis and Transformations

The development of stereoselective methods for the synthesis and transformation of 2-(Difluoromethoxy)nicotinaldehyde derivatives is crucial for accessing enantiomerically pure compounds, which often exhibit distinct pharmacological profiles. While direct asymmetric synthesis of the core structure is challenging, several strategies can be envisaged for introducing chirality.

One primary approach involves the asymmetric transformation of the aldehyde functionality. The use of chiral catalysts in nucleophilic additions to the carbonyl group can afford enantioenriched secondary alcohols. For instance, the addition of organometallic reagents in the presence of chiral ligands, or the use of organocatalysts, can provide access to chiral alcohols that serve as precursors to a wide range of derivatives.

Another strategy focuses on the stereoselective functionalization of the pyridine (B92270) ring. Asymmetric dearomatization reactions of pyridine derivatives have emerged as a powerful tool for creating complex, three-dimensional structures. mdpi.com Although challenging due to the electron-deficient nature of the pyridine ring, catalytic methods can be employed to achieve high levels of stereocontrol. mdpi.com

Furthermore, the synthesis of fluorinated amino acid derivatives has been achieved with high stereoselectivity using chiral Ni(II) complexes, a methodology that could potentially be adapted for the synthesis of chiral precursors to this compound. beilstein-journals.orgresearchgate.net

The following table outlines potential stereoselective transformations applicable to this compound or its precursors, based on established methodologies for similar substrates.

| Transformation | Reagent/Catalyst System | Potential Product | Expected Stereoselectivity |

| Asymmetric Alkylation of the Aldehyde | Diethylzinc, Chiral Amino Alcohol | 1-(2-(Difluoromethoxy)pyridin-3-yl)propan-1-ol | High enantiomeric excess (ee) |

| Asymmetric Allylation of the Aldehyde | Allylboronate, Chiral Diol | 1-(2-(Difluoromethoxy)pyridin-3-yl)but-3-en-1-ol | High ee and diastereoselectivity (dr) |

| Organocatalytic Aldol Reaction | Proline-derived catalyst | β-Hydroxy ketone derivative | High ee and dr |

| Asymmetric Hydrogenation of a Ketone Precursor | Ru-BINAP catalyst | Chiral secondary alcohol | High ee |

Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates to minimize environmental impact and enhance safety. For the synthesis of this compound, several green chemistry approaches can be considered.

The use of environmentally benign solvents is a cornerstone of green chemistry. Traditional syntheses of pyridine derivatives often employ hazardous solvents. google.com Replacing these with greener alternatives such as water, ethanol (B145695), or ionic liquids can significantly improve the sustainability of the process. nih.govmdpi.com For instance, one-pot multicomponent reactions in ethanol under microwave irradiation have been shown to be an efficient and green method for synthesizing novel pyridine derivatives. nih.govacs.org

Energy efficiency is another key aspect. Microwave-assisted organic synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. nih.govacs.org This technique could be applied to various steps in the synthesis of this compound, from the formation of the pyridine ring to its subsequent functionalization.

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical catalysis. nih.govnih.gov Enzymes can operate under mild conditions and often exhibit high regio- and stereoselectivity, reducing the need for protecting groups and minimizing waste. nih.govnih.gov The use of enzymes for the synthesis of precursors or the direct functionalization of the pyridine ring could be a promising avenue for a greener synthesis of the target compound.

A comparison of traditional versus green chemistry approaches for a key synthetic step is presented below.

| Synthetic Step | Traditional Approach | Green Chemistry Approach | Advantages of Green Approach |

| Pyridine Ring Formation | Condensation in high-boiling organic solvents | One-pot multicomponent reaction in ethanol with microwave heating | Reduced reaction time, lower energy consumption, use of a renewable solvent |

| Oxidation of an Alcohol Precursor | Chromium-based oxidants | Biocatalytic oxidation using an alcohol dehydrogenase | Avoids toxic heavy metals, mild reaction conditions, high selectivity |

| Solvent for Extraction | Dichloromethane, Chloroform | Ethyl acetate, 2-Methyltetrahydrofuran | Reduced toxicity, better biodegradability, derived from renewable resources |

Flow Chemistry Applications in Synthesis and Derivatization

Flow chemistry, or continuous flow processing, has emerged as a powerful technology in pharmaceutical synthesis, offering significant advantages in terms of safety, scalability, and efficiency over traditional batch processes. researchgate.net The synthesis and derivatization of this compound could greatly benefit from the implementation of flow chemistry.

The synthesis of the heterocyclic core can be performed in a continuous flow reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control can lead to higher yields and purities, as well as improved safety, especially when handling hazardous reagents or intermediates.

Flow chemistry is also exceptionally well-suited for the high-throughput synthesis of compound libraries for drug discovery. The aldehyde functionality of this compound is a versatile handle for a wide range of chemical transformations. By integrating a flow reactor with automated purification and analysis systems, large libraries of derivatives can be rapidly synthesized and screened for biological activity.

Furthermore, C-H functionalization of pyridines, a challenging but highly desirable transformation, can be facilitated using flow chemistry. researchgate.netrsc.org The ability to perform reactions at elevated temperatures and pressures in a controlled manner can enable transformations that are difficult to achieve in batch.

The table below highlights the advantages of flow chemistry for key reactions in the synthesis and derivatization of this compound.

| Reaction Type | Batch Processing Challenges | Flow Chemistry Advantages |

| Nitration of the Pyridine Ring | Exothermic reaction, potential for runaway reactions | Excellent heat transfer, precise temperature control, enhanced safety |

| Grignard Addition to the Aldehyde | Difficult to control, potential for side reactions | Rapid mixing, precise stoichiometry control, improved reproducibility |

| Library Synthesis via Reductive Amination | Time-consuming, requires multiple individual reactions | Automated and sequential synthesis, rapid generation of diverse compounds |

| Photocatalytic C-H Functionalization | Light penetration issues in larger batches | Uniform irradiation, efficient light usage, improved reaction efficiency |

Spectroscopic Analysis for Structural Elucidation of Novel Derivatives (excluding basic identification)

The unambiguous structural elucidation of novel derivatives of this compound is essential for understanding their structure-activity relationships. While basic spectroscopic techniques provide initial identification, advanced methods are required for detailed characterization, especially for complex structures and stereoisomers.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful tool for the analysis of fluorinated compounds. numberanalytics.comnih.govacs.orgscholaris.ca The large chemical shift range and high sensitivity of the ¹⁹F nucleus provide detailed information about the electronic environment of the fluorine atoms. Advanced 2D NMR techniques, such as ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) and ¹⁹F-¹⁹F Correlation Spectroscopy (COSY), can be used to establish through-space and through-bond connectivities, respectively, which is invaluable for assigning the structure of complex derivatives. nih.gov

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of novel compounds with high accuracy. dtic.milnih.govresearchgate.net Tandem mass spectrometry (MS/MS) experiments can provide detailed information about the fragmentation patterns of the molecule, which can be used to elucidate its structure. nih.gov

For chiral derivatives, specialized NMR techniques using chiral solvating agents or chiral derivatizing agents can be employed to determine enantiomeric purity and assign absolute configuration. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic methods that can also be used to determine the absolute configuration of chiral molecules by comparing experimental spectra with quantum chemical calculations.

The application of these advanced spectroscopic techniques is summarized in the table below.

| Spectroscopic Technique | Information Obtained | Application for Novel Derivatives |

| 2D NMR (HOESY, NOESY) | Through-space correlations between nuclei | Determination of stereochemistry and conformation |

| ¹⁹F-¹⁹F COSY NMR | Correlations between fluorine nuclei | Assignment of fluorine signals in polyfluorinated derivatives |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass and elemental composition | Confirmation of molecular formula |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns | Structural elucidation of unknown compounds and isomers |

| Vibrational Circular Dichroism (VCD) | Absolute configuration of chiral molecules | Determination of the absolute stereochemistry of enantiopure derivatives |

Future Research Directions and Unexplored Avenues

Discovery of Novel Synthetic Pathways to 2-(Difluoromethoxy)nicotinaldehyde

The synthesis of aromatic difluoromethyl ethers is a topic of considerable interest. Conventional methods for preparing compounds like this compound typically involve the O-difluoromethylation of the corresponding phenol, in this case, 2-hydroxynicotinaldehyde (B1277654). These methods often rely on harsh conditions or the use of reagents that are not environmentally benign, such as gaseous or ozone-depleting difluorocarbene sources. nih.gov

Future research is poised to develop more efficient, milder, and scalable synthetic routes. A particularly promising avenue is the application of visible-light photoredox catalysis. nih.gov This technique can generate difluorocarbene (:CF₂) intermediates from stable precursors like bromodifluoroacetic acid under ambient temperature and pressure. nih.gov The development of a photoredox-catalyzed pathway to this compound would represent a significant advancement, offering lower energy consumption and improved safety profiles.

Table 1: Comparison of Synthetic Pathways to this compound

| Feature | Conventional Methods | Future Photoredox Methods |

|---|---|---|

| Difluorocarbene Source | Sodium chlorodifluoroacetate, HCF₂Cl (Freon 22) | Bromodifluoroacetic acid (BrCF₂CO₂H) |

| Catalyst | Often requires strong bases | Photocatalyst (e.g., fac-Ir(ppy)₃) |

| Conditions | Elevated temperatures, special apparatus | Visible light irradiation, room temperature |

| Advantages | Established procedures | Milder conditions, potentially higher yields, greener process |

| Challenges | Harsh conditions, use of hazardous reagents | Catalyst optimization, scalability studies |

Investigation of Uncatalyzed and Organocatalyzed Transformations

The aldehyde group is a cornerstone of organic synthesis, and its reactivity in this compound is an area ripe for exploration.

Uncatalyzed Reactions: The aldehyde can readily participate in uncatalyzed nucleophilic addition reactions. For instance, its reaction with primary amines to form imines (Schiff bases) is a fundamental transformation that could proceed without a catalyst, providing entry into a wide range of further functionalized pyridine (B92270) derivatives. nih.gov

Organocatalyzed Transformations: The field of asymmetric organocatalysis offers a vast toolkit to transform aldehydes into chiral, high-value products. Future research should focus on applying these methods to this compound. Chiral secondary amines, such as proline and its derivatives, could catalyze enantioselective aldol and Michael addition reactions. mdpi.comresearchgate.net The merger of organocatalysis with photoredox catalysis could enable novel transformations like enantioselective α-benzylation. nih.gov These strategies would allow for the stereocontrolled construction of complex molecules incorporating the unique physicochemical properties of the difluoromethoxy group. nih.gov

Table 2: Potential Organocatalytic Transformations of this compound

| Reaction Type | Potential Organocatalyst | Expected Product Class | Significance |

|---|---|---|---|

| Asymmetric Aldol Addition | Proline derivatives | Chiral β-hydroxy aldehydes | Access to polyfunctional chiral building blocks |

| Asymmetric Michael Addition | Chiral diamines, thiourea catalysts | Chiral γ-nitro aldehydes | Synthesis of precursors for GABA analogues and other bioactive molecules researchgate.net |

| Asymmetric α-Alkylation | Chiral imidazolidinones | Chiral α-alkylated aldehydes | Direct formation of stereogenic centers adjacent to the pyridine ring |

| Benzoin Condensation | N-Heterocyclic Carbenes (NHCs) | α-Hydroxy ketones (benzoins) | Carbon-carbon bond formation to create complex dimeric structures |

Exploration of Photoredox and Electrochemical Reactions

Modern synthetic methods increasingly rely on photoredox and electrochemical approaches to achieve unique reactivity under mild conditions.

Photoredox Reactions: Visible-light photoredox catalysis could unlock novel reaction pathways for this compound. The aldehyde functionality can be reduced via a single-electron transfer (SET) to form a ketyl radical. researchgate.net This highly reactive intermediate could then be coupled with various electrophiles or alkenes, a strategy that has been successfully applied to other aromatic aldehydes. nih.gov Furthermore, the pyridine ring itself is a viable substrate for photoredox-catalyzed C-H functionalization, allowing for the late-stage introduction of acyl groups or other functionalities at specific positions on the ring. acs.org

Electrochemical Reactions: Electrosynthesis offers a reagent-free method for oxidation and reduction. gre.ac.uk The aldehyde group of this compound could be selectively oxidized to a carboxylic acid at an anode or reduced to an alcohol at a cathode. gre.ac.uk Paired electrolysis could even be envisioned, where the aldehyde is transformed in one half-cell while another reaction occurs in the other, maximizing efficiency. Such electrochemical methods are inherently green and offer precise control over reactivity by simply tuning the applied potential. nih.gov

Table 3: Potential Photoredox and Electrochemical Transformations

| Method | Transformation | Potential Outcome |

|---|---|---|

| Photoredox Catalysis | Reductive coupling | Formation of C-C bonds via ketyl radical intermediates |

| Photoredox Catalysis | C-H Acylation of Pyridine Ring | Site-selective functionalization of the heteroaromatic core |

| Electrosynthesis (Anodic) | Oxidation of aldehyde | Synthesis of 2-(difluoromethoxy)nicotinic acid |

| Electrosynthesis (Cathodic) | Reduction of aldehyde | Synthesis of (2-(difluoromethoxy)pyridin-3-yl)methanol (B1460030) |

| Electrosynthesis (Cathodic) | Pinacol Coupling | Dimerization to form a 1,2-diol derivative |

Computational Design of Novel Derivatives with Enhanced Reactivity or Selectivity

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work. For this compound, methods like Density Functional Theory (DFT) could be employed to explore several key areas.

First, computational models can elucidate the electronic structure and predict sites of reactivity. nih.govresearchgate.net By calculating properties like the Fukui function or mapping the molecular electrostatic potential, researchers can predict how the interplay between the electron-withdrawing aldehyde, the pyridine ring, and the difluoromethoxy group influences its reactivity towards nucleophiles and electrophiles. researchgate.netnih.gov

Second, these methods are invaluable for studying reaction mechanisms. Modeling the transition states of the organocatalytic or photoredox reactions proposed above would provide insight into the origins of stereoselectivity and reactivity, enabling the rational design of more efficient and selective catalysts. figshare.com

Finally, in silico design can be used to create virtual libraries of novel derivatives. By systematically modifying the core structure—for example, by adding other substituents to the pyridine ring—and calculating their properties, researchers can identify new target molecules with enhanced reactivity, improved metabolic stability, or tailored electronic properties for materials science applications before committing to laboratory synthesis. nih.gov

Applications in Materials Science and Supramolecular Chemistry Research

The structural motifs within this compound suggest significant, yet unexplored, potential in materials and supramolecular chemistry.

Materials Science: Pyridine-containing compounds are fundamental building blocks for functional materials, including polymers and metal-organic frameworks (MOFs). nih.gov The difluoromethoxy group can enhance metabolic stability and lipophilicity, properties that are also desirable for creating robust organic electronic materials. nih.govmdpi.com Future work could explore the polymerization of derivatives of this compound to create novel polymers with unique thermal or electronic properties.

Supramolecular Chemistry: The pyridine nitrogen atom is an excellent Lewis base and hydrogen bond acceptor, making it a key player in supramolecular self-assembly. rsc.org It can coordinate to metal ions to form discrete metallosupramolecular structures or extended coordination polymers. cmu.eduresearchgate.net Furthermore, the difluoromethyl group can act as a weak hydrogen bond donor, participating in C-H···O or C-H···F interactions that can direct crystal packing and stabilize complex architectures. rsc.org The interplay of metal coordination at the pyridine nitrogen and weak hydrogen bonding from the difluoromethoxy group could be exploited to design novel macrocycles, cages, and other complex, self-assembled systems. rsc.org

Q & A

Q. What are the recommended synthetic routes for 2-(Difluoromethoxy)nicotinaldehyde, and how can reaction conditions be optimized to minimize byproducts?

The synthesis of this compound typically involves nucleophilic substitution or oxidation steps. For example, oxidation of 2-(difluoromethoxy)nicotinyl alcohol using controlled oxidizing agents (e.g., MnO₂ or Swern conditions) can yield the aldehyde. Key optimization parameters include:

- Temperature control : Lower temperatures (0–5°C) reduce over-oxidation to carboxylic acids.

- Solvent selection : Polar aprotic solvents like DMF or THF improve reaction homogeneity and yield .

- Catalyst use : Catalytic amounts of TEMPO or K₂CO₃ enhance selectivity for the aldehyde group .

Monitor reaction progress via TLC (Rf ~0.3 in hexane:EtOAc 7:3) or HPLC to detect intermediates/byproducts .

Q. What analytical techniques are most effective for characterizing this compound and confirming its purity?

- NMR spectroscopy : ¹H NMR (δ ~9.8–10.0 ppm for aldehyde proton) and ¹⁹F NMR (δ ~-50 to -60 ppm for difluoromethoxy group) are critical for structural confirmation .

- HPLC-MS : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) to detect impurities (e.g., unreacted alcohol or oxidized acids). Retention time ~8–10 minutes under gradient elution .

- Elemental analysis : Verify %C, %H, and %F to confirm empirical formula (C₇H₅F₂NO₂) .

Q. How does the difluoromethoxy group influence the compound’s stability under varying storage conditions?

The difluoromethoxy group enhances hydrolytic stability compared to non-fluorinated analogs. However:

- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation.

- Moisture control : Use desiccants (e.g., silica gel) to avoid aldehyde hydration to geminal diol .